molecular formula C21H22N2O2S B11355746 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide

Cat. No.: B11355746
M. Wt: 366.5 g/mol
InChI Key: OOCIQQLAAOXXLT-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This particular compound features a thiazole ring substituted with a 4-methylphenyl group and a propoxybenzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-methylphenylthioamide and 2-bromoacetophenone are commonly used starting materials.

    Substitution Reaction: The thiazole ring is then subjected to a nucleophilic substitution reaction with 4-propoxybenzoyl chloride to introduce the propoxybenzamide group.

The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections, as well as cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit the growth of microorganisms by disrupting their metabolic processes.

Comparison with Similar Compounds

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring substituted with a sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its propoxybenzamide moiety, in particular, may enhance its lipophilicity and ability to interact with biological membranes.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-4-propoxybenzamide

InChI

InChI=1S/C21H22N2O2S/c1-3-12-25-19-10-8-16(9-11-19)20(24)22-13-18-14-26-21(23-18)17-6-4-15(2)5-7-17/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)

InChI Key

OOCIQQLAAOXXLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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